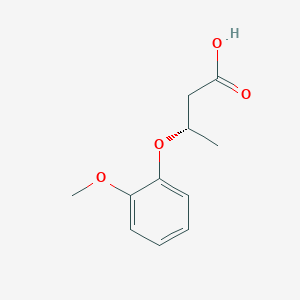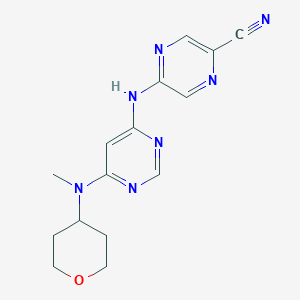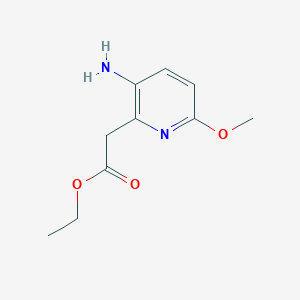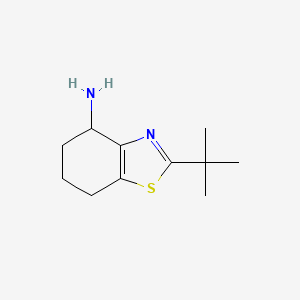![molecular formula C8H14N4O B13088496 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane (tetrahydrofuran) ring, which is a five-membered ring containing one oxygen atom. This unique structure imparts the compound with distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click chemistry,” a term coined for a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields. One common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, often in the form of copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Reaction Temperature: Typically room temperature to 60°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new ring structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically at room temperature.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted triazoles
- Cycloaddition products
Wissenschaftliche Forschungsanwendungen
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. The triazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: Similar structure but with an imidazole ring instead of a triazole ring.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring and an oxolane ring, differing in the nitrogen arrangement.
Ethyl [1-(Oxolan-2-yl)-2-phenylethyl]amine: Features an oxolane ring and a phenylethyl group, with different functional groups attached.
Uniqueness: The presence of the triazole ring in this compound imparts unique chemical stability and reactivity, making it particularly valuable in applications requiring robust and versatile compounds.
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-[2-(oxolan-3-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-5-12(11-10-8)3-1-7-2-4-13-6-7/h5,7H,1-4,6,9H2 |
InChI-Schlüssel |
JIJREXGGBXDYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
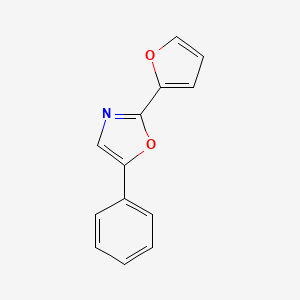
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)



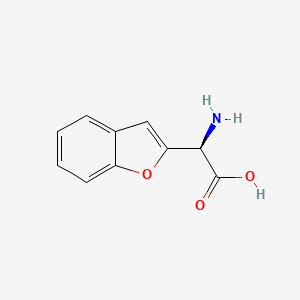
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
